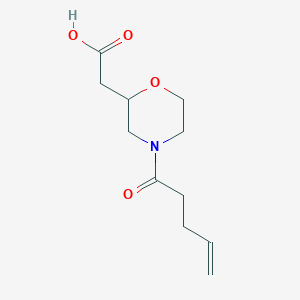![molecular formula C14H19NO5S B7579857 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as DMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSA belongs to the class of organosulfur compounds and is a derivative of morpholine.
Applications De Recherche Scientifique
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed to exert its therapeutic effects through its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. This compound has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. This compound is also stable under normal laboratory conditions. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of research is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of this compound in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its use in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of morpholine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-3-4-13(7-11(10)2)21(18,19)15-5-6-20-12(9-15)8-14(16)17/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORAPDGBHXIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
![2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)